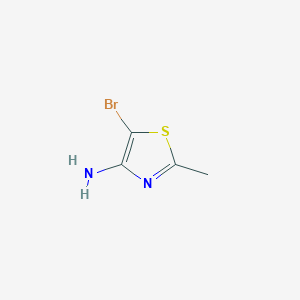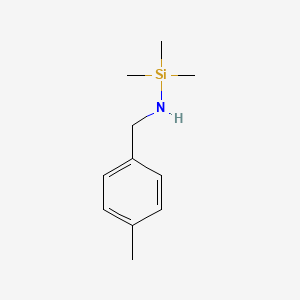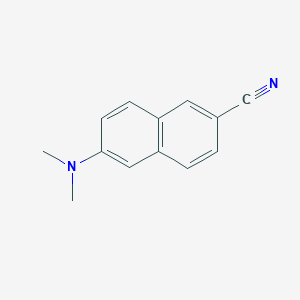
1-Chloronaphthalene-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloronaphthalene-2-methanol is an organic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring and a methanol group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloronaphthalene-2-methanol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by the introduction of a methanol group. The chlorination reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, usually between 50-80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct chlorination of naphthalene using chlorine gas. The reaction is catalyzed by metal sulfides such as ferric sulfide, ferrous sulfide, or copper sulfide. The process is conducted at normal pressure and temperatures ranging from 50-80°C. The reaction time is typically 2-3 hours, resulting in a high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloronaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or partially chlorinated products.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-Chloronaphthalene-2-methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chloronaphthalene-2-methanol involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methanol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the methanol group.
2-Chloronaphthalene: Chlorine atom is positioned at the second carbon of the naphthalene ring.
1,4-Dichloronaphthalene: Contains two chlorine atoms at the first and fourth positions of the naphthalene ring.
Uniqueness
1-Chloronaphthalene-2-methanol is unique due to the presence of both a chlorine atom and a methanol group, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H9ClO |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
(1-chloronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
InChI-Schlüssel |
XKAXRTVKXFLWLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


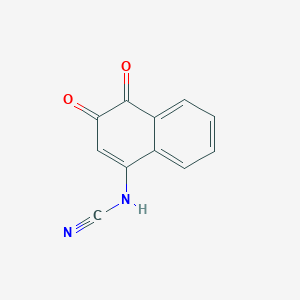
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)
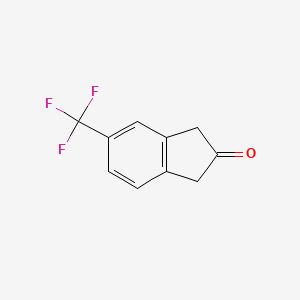
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
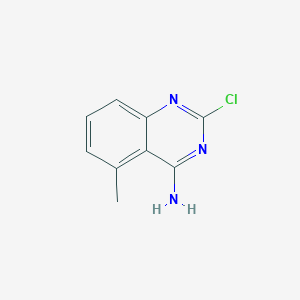
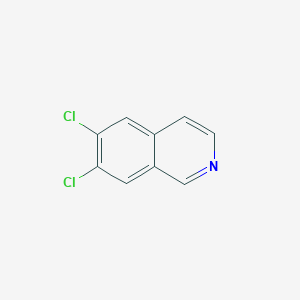
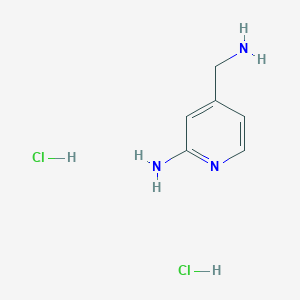
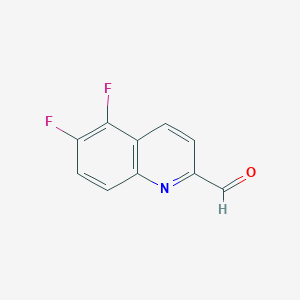

![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
